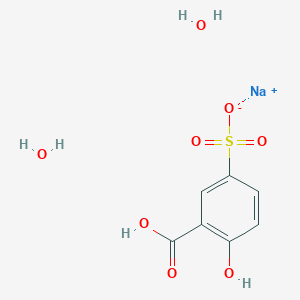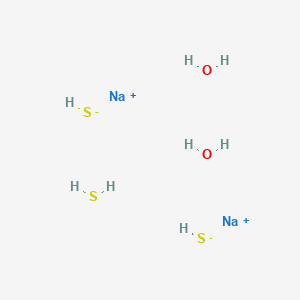![molecular formula C11H17F3N2O2 B8066687 tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)
tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: is a complex organic compound featuring a bicyclic structure. This compound is notable for its incorporation of a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the diazabicyclo structure makes it an interesting subject for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps:
Formation of the Diazabicyclo Structure: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are subjected to photochemical conditions to form the bicyclic framework.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under conditions that promote nucleophilic substitution.
tert-Butyl Ester Formation: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazabicyclo moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of partially or fully reduced fluoromethyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its stable and rigid structure. The trifluoromethyl group enhances its ability to interact with biological membranes, making it useful in drug design and delivery studies.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in the development of new drugs. Its stability and lipophilicity make it a promising candidate for the design of drugs with improved bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique properties can enhance the efficacy and stability of these products.
Wirkmechanismus
The mechanism by which tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to hydrophobic pockets within proteins, while the diazabicyclo structure provides rigidity and specificity in binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c1-10(2,3)18-9(17)16-5-6-4-7(16)8(15-6)11(12,13)14/h6-8,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGVOJCVQLOPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)
![(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one](/img/structure/B8066615.png)
![(S)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8066616.png)

![2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8066626.png)






![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)


